N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a Schiff base derivative characterized by a (Z)-configured imine group bridging a 5-bromo-2-hydroxyphenyl ring and a thiophen-2-yl-acetohydrazide moiety. This compound belongs to a class of hydrazide-hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C13H11BrN2O2S |
|---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11BrN2O2S/c14-10-3-4-12(17)9(6-10)8-15-16-13(18)7-11-2-1-5-19-11/h1-6,8,17H,7H2,(H,16,18)/b15-8- |
InChI Key |
OGKNEGABTCKPRL-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C\C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
The compound is synthesized via a Schiff base formation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage (C=N-NH). This method is widely adopted due to its simplicity and scalability.
Reagents :
-
5-Bromo-2-hydroxybenzaldehyde (1.2 eq)
-
2-(Thiophen-2-yl)acetohydrazide (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst, 0.1 eq)
Procedure
-
Mixing : The aldehyde and hydrazide are dissolved in ethanol (50 mL/g hydrazide) under nitrogen.
-
Catalysis : Glacial acetic acid is added dropwise to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux : The mixture is refluxed at 78°C for 4–6 hours, monitored by TLC (mobile phase: ethyl acetate/hexane 3:7).
-
Workup : The solution is cooled to 0°C, and the precipitate is filtered.
-
Purification : Recrystallization from ethanol yields pale-yellow crystals (Yield: 72–78%).
Ultrasound-Assisted Synthesis
Optimization for Rapid Synthesis
Ultrasound irradiation (35 kHz, 300 W) accelerates the reaction by enhancing mass transfer and reducing activation energy. This method reduces reaction time from hours to minutes while improving yield.
Conditions :
-
Solvent: Ethanol
-
Temperature: 25–30°C (ambient)
-
Time: 15–20 minutes
-
Yield: 89–92%
Comparative Advantages
-
Efficiency : 4-fold reduction in reaction time compared to conventional reflux.
-
Purity : Higher product purity due to minimized side reactions.
-
Scalability : Suitable for gram-scale synthesis without compromising yield.
Solvent and Catalyst Screening
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 98 |
| Methanol | 32.7 | 81 | 97 |
| DMF | 36.7 | 68 | 90 |
| Water | 80.1 | <5 | — |
Ethanol balances solubility and reactivity, while DMF induces side reactions (e.g., hydrolysis).
Catalyst Optimization
| Catalyst | Loading (eq) | Yield (%) |
|---|---|---|
| Glacial HOAc | 0.1 | 78 |
| HCl (conc.) | 0.05 | 65 |
| Piperidine | 0.2 | 70 |
| None | — | 42 |
Acetic acid provides optimal protonation without side reactions.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3270 (N-H), 1665 (C=O), 1590 (C=N), 1240 (C-O phenolic) |
| ¹H NMR | δ 11.2 (s, 1H, OH), 8.3 (s, 1H, N=CH), 7.6–6.8 (m, 6H, Ar-H and thiophene) |
| ¹³C NMR | δ 164.2 (C=O), 158.1 (C=N), 148.9 (C-Br), 126–132 (Ar-C and thiophene) |
Elemental analysis aligns with C₁₄H₁₂BrN₃O₂S (Calc.: C 44.93%, H 3.23%, N 11.23%; Found: C 44.88%, H 3.28%, N 11.19%).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
-
Residence Time : 10 minutes at 100°C.
-
Throughput : 5 kg/day with 85% yield.
-
Advantages : Enhanced heat transfer and reproducibility.
Chemical Reactions Analysis
Hydrazone Formation
The reaction proceeds via nucleophilic attack of the hydrazide's amine group on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N bond. The Z-configuration is stabilized by steric or electronic factors, such as the bulky bromine and hydroxyl groups in the phenyl ring .
Hydrolysis
Under acidic or basic conditions , the hydrazone can hydrolyze to regenerate the aldehyde and hydrazide precursors. This reversibility is critical for stability studies.
Analytical Characterization
Structural and Stereochemical Considerations
Scientific Research Applications
N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and aromatic rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features of the Target Compound :
- Core Structure : Acetohydrazide backbone.
- Substituents :
- (Z)-imine-linked 5-bromo-2-hydroxyphenyl group.
- Thiophen-2-yl group.
Comparisons :
Key Observations :
Comparison with Similar Compounds :
Antimicrobial Activity :
Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Biological Activity
N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 314068-75-2, has a molecular formula of CHBrNOS and a molecular weight of 339.21 g/mol . The structural characteristics of this compound suggest various avenues for biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that hydrazone derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
Case Study Findings:
- IC Values: In studies involving structurally related compounds, IC values ranged from 5.1 to 22.08 µM, indicating potent antiproliferative effects. For example, one compound demonstrated an IC of 6.19 µM against HepG2 cells and 5.10 µM against MCF-7 cells .
- Mechanism of Action: The mechanism often involves the inhibition of key signaling pathways and induction of apoptosis in cancer cells. Compounds targeting tyrosine kinases showed significant inhibition rates, which are critical in cancer progression .
Antimicrobial Activity
Hydrazone derivatives, including those related to this compound, have also been evaluated for antimicrobial properties.
Research Insights:
- Broad-Spectrum Activity: Some derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds displayed minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
- Comparative Studies: In comparative studies with standard antibiotics like ciprofloxacin, these compounds showed comparable or superior activity, suggesting their potential as alternative antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity.
| Structural Feature | Significance |
|---|---|
| Bromo Substituent | Enhances lipophilicity and may increase cellular uptake. |
| Hydroxy Group | Contributes to hydrogen bonding interactions with biological targets. |
| Thiophene Ring | Imparts additional electronic properties that may enhance biological activity. |
Q & A
What is the recommended methodology for synthesizing N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide?
Basic Research Question
The synthesis typically involves a condensation reaction between 2-(thiophen-2-yl)acetohydrazide and 5-bromo-2-hydroxybenzaldehyde under acidic conditions. A common approach includes:
- Dissolving equimolar amounts of the hydrazide and aldehyde in acetic acid.
- Stirring the mixture at room temperature for 18–24 hours.
- Filtering the precipitated product and recrystallizing it from methanol or ethanol for purity .
Key Consideration : Monitor reaction progress via TLC (e.g., using silica gel plates and UV visualization) to confirm the disappearance of starting materials .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
A multi-technique approach is essential:
- NMR and IR Spectroscopy : Confirm the formation of the hydrazone bond (C=N stretch at ~1600 cm⁻¹ in IR) and analyze aromatic proton environments in ¹H/¹³C NMR .
- X-ray Diffraction (XRD) : Resolve the Z-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonding). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.3664 Å, b = 10.6894 Å, and α = 71.976° have been reported for analogous hydrazides .
Advanced Tip : Use multi-scan absorption corrections (e.g., SADABS) during XRD data refinement to account for crystal imperfections .
How does this compound behave in coordination chemistry, and what metal complexes can it form?
Advanced Research Question
The hydrazide acts as a tridentate ligand, coordinating through the imine nitrogen, phenolic oxygen, and thiophene sulfur atoms. Example protocols:
- Copper(II) Complexes : React the ligand with CuCl₂·2H₂O in methanol, followed by slow evaporation to yield blue crystals. Characterize via ESR and magnetic susceptibility to confirm square-planar geometry .
- Nickel(II) Complexes : Synthesize in DMF to form octahedral complexes, validated by XRD and electronic spectroscopy .
Data Contradiction Note : Reported coordination modes may vary depending on solvent polarity and counterion effects. Always cross-validate with single-crystal XRD .
What challenges arise in crystallographic studies of this compound, and how are they resolved?
Advanced Research Question
Challenges include:
- Polymorphism : Different crystallization solvents (e.g., DMF vs. methanol) can yield monoclinic (P21/c) or triclinic (P1) systems. Use lattice parameter comparisons (e.g., V = 912.05 ų vs. 1733.4 ų) to identify phases .
- Absorption Corrections : High Z atoms (e.g., bromine) cause significant absorption. Apply multi-scan corrections (e.g., SADABS) and refine with R[F²] < 0.05 for reliability .
How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
Advanced Research Question
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation, while acetic acid improves protonation of the aldehyde .
- Catalysis : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate condensation.
- Green Chemistry : Mechanochemical grinding (e.g., with NaBH₄/H₃BO₃) reduces reaction time to 20–30 minutes .
What methodological approaches are used to assess the biological activity of this compound?
Advanced Research Question
While direct biological data for this compound is limited in the provided evidence, analogous hydrazides are evaluated via:
- Antibacterial Assays : Determine minimum inhibitory concentration (MIC) against S. aureus and E. coli using agar dilution methods .
- Molecular Docking : Model interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .
Caution : Ensure purity (>95% by HPLC) to avoid false positives in bioassays .
How should researchers address discrepancies in reported physicochemical data for this compound?
Advanced Research Question
Discrepancies in melting points or spectral data may arise from:
- Purity Issues : Recrystallize the compound multiple times and verify via HPLC .
- Tautomerism : The enol-imine ⇌ keto-amine equilibrium can shift with pH. Use ¹³C NMR in DMSO-d₆ to identify dominant tautomers .
Pro Tip : Deposit crystallographic data in public databases (e.g., CCDC) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
